2,4-Dichlorothiazole

Vue d'ensemble

Description

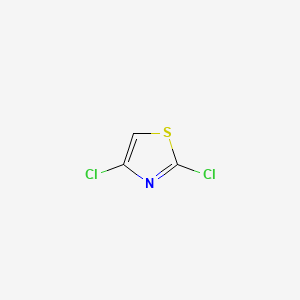

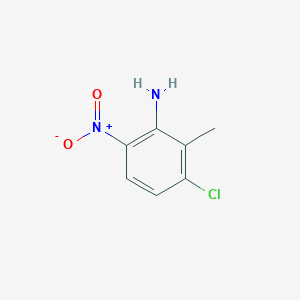

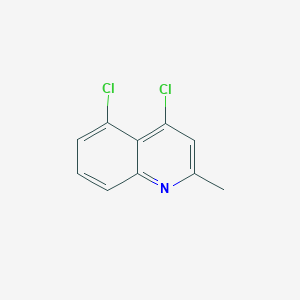

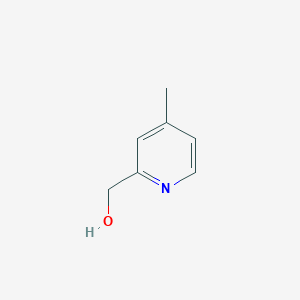

2,4-Dichlorothiazole is a chemical compound with the molecular formula C3HCl2NS . It has an average mass of 154.018 Da and a monoisotopic mass of 152.920670 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 3 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom . It has a solid physical state at 20 degrees Celsius .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 226.9±32.0 °C at 760 mmHg, and a melting point of 44 °C . It has a molar refractivity of 32.5±0.3 cm3 . It also has a polar surface area of 41 Å2 and a polarizability of 12.9±0.5 10-24 cm3 .Applications De Recherche Scientifique

Applications antibactériennes

2,4-Dichlorothiazole : a été étudié pour ses propriétés antibactériennes potentielles. Les chercheurs ont synthétisé des composés contenant le cycle thiazole avec des substituants variables pour évaluer leurs activités biologiques. La présence du cycle thiazole, en particulier avec des substitutions aux positions 2,4, a montré des résultats prometteurs dans l'inhibition de la croissance bactérienne .

Propriétés antifongiques

Semblables à ses applications antibactériennes, les dérivés du This compound ont été explorés pour des utilisations antifongiques. La variabilité structurelle du cycle thiazole permet le développement de nouveaux agents antifongiques qui peuvent être utilisés pour traiter les infections fongiques .

Potentiel anti-inflammatoire

Le rôle du composé dans les médicaments anti-inflammatoires est significatif. Il a été incorporé dans la conception de molécules qui visent à réduire l'inflammation, un symptôme courant dans diverses maladies et affections .

Activité antitumorale

Les dérivés du thiazole, y compris le This compound, ont été étudiés pour leurs effets antitumoraux. La capacité de modifier le cycle thiazole avec différents substituants fournit une voie pour développer de nouveaux médicaments anticancéreux .

Effets antituberculeux

La lutte contre la tuberculose a conduit à l'exploration des composés thiazoliques comme agents antituberculeux potentielsThis compound est l'un des composés qui ont été synthétisés et testés à cette fin .

Applications antidiabétiques

La recherche scientifique s'est également penchée sur l'utilisation du This compound dans la prise en charge du diabète. La relation structure-activité du composé est étudiée pour créer des médicaments antidiabétiques efficaces .

Utilisations antivirales

Le potentiel du This compound en thérapie antivirale est un autre domaine d'intérêt. Ses dérivés sont testés contre divers virus pour développer de nouveaux traitements contre les infections virales .

Propriétés antioxydantes

Enfin, la capacité antioxydante du This compound est en cours de recherche. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif, et les dérivés du thiazole contribuent à ce domaine .

Safety and Hazards

2,4-Dichlorothiazole is considered hazardous. It can cause skin irritation and serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, it is recommended to wash with plenty of soap and water . If swallowed or inhaled, medical advice should be sought immediately .

Orientations Futures

A research paper suggests that 2,4-disubstituted arylthiazole derivatives present a notable pharmacological profile, which merits further investigation in terms of activity and toxicity . This suggests that 2,4-Dichlorothiazole and its derivatives could have potential applications in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

2,4-Dichlorothiazole is a heterocyclic compound that has been found to exhibit notable biological activities . The primary targets of this compound are the parasitic protozoa of the class Kinetoplastida, specifically Trypanosoma brucei . These parasites are responsible for causing human African trypanosomiasis (HAT), a major neglected tropical disease .

Mode of Action

The mode of action of this compound involves its interaction with Trypanosoma brucei. The compound exhibits trypanocidal activity, meaning it is capable of killing these parasites . The adamantane derivatives of this compound, particularly the ethylamines 1a–c and 2a–c, have been found to be particularly effective, suggesting that an aliphatic amine moiety at the side chain is crucial for achieving notable trypanocidal activity .

Biochemical Pathways

It is known that the compound’s trypanocidal activity disrupts the life cycle of trypanosoma brucei, thereby preventing the progression of hat .

Pharmacokinetics

The compound’s notable trypanocidal activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of this compound’s action is the death of Trypanosoma brucei parasites, which can potentially halt the progression of HAT . This makes this compound a promising candidate for the treatment of this disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability and efficacy

Analyse Biochimique

Biochemical Properties

2,4-Dichlorothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins through covalent and non-covalent interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, it can induce oxidative stress, leading to the activation of stress response pathways and alterations in gene expression profiles. These changes can affect cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of cytochrome P450 by binding to its active site, preventing the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and gene expression. These effects can persist even after the compound has been metabolized or degraded, indicating potential long-term impacts on cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring at specific concentration ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that can further influence cellular processes. The metabolic pathways of this compound can also involve conjugation reactions, where the compound is linked to other molecules, such as glutathione, to facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations can influence the compound’s effects on cellular metabolism and signaling pathways .

Propriétés

IUPAC Name |

2,4-dichloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICETWLGKJXCIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40490880 | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4175-76-2 | |

| Record name | 2,4-Dichlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4175-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40490880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2,4-Dichlorothiazole?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of two chlorine atoms, which can be selectively replaced by various nucleophiles. For instance, reacting this compound-5-carbaldehyde with secondary amines yields 2-substituted 4-chlorothiazole-5-carbaldehydes []. This reaction proceeds efficiently using potassium carbonate in acetonitrile at room temperature, providing a convenient alternative to harsh reaction conditions involving butyllithium [].

Q2: Can you elaborate on the reaction of this compound-5-carbaldehyde with thiophenols?

A2: Beyond secondary amines, this compound-5-carbaldehyde also reacts with thiophenols under similar conditions []. This reaction leads to the formation of 4-chloro-2-phenylthiothiazole-5-carbaldehydes, further expanding the structural diversity accessible from this starting material [].

Q3: How is this compound used in the synthesis of heterocyclic compounds?

A3: Researchers have successfully utilized this compound-5-sulfonyl chloride to synthesize various hetaryl-annulated 1,2,4-thiadiazine-1,1-dioxides []. These compounds, incorporating pyrido, pyrimido, and thiazo rings, hold potential for biological activity. The synthesis involves reacting the sulfonyl chloride with amidines, offering a straightforward route to these complex heterocyclic systems [].

Q4: Are there examples of this compound derivatives exhibiting biological activity?

A4: Yes, N-sulphenylated 2-amino-4-chloro-thiazole-sulfonamides, derived from this compound, have shown promise as bactericidal and fungicidal agents []. These compounds, characterized by the presence of the SCCl2X group (X being F, Cl, or Br), highlight the potential of this compound derivatives for developing novel bioactive molecules [].

Q5: Can this compound be used to access other heterocyclic scaffolds?

A5: Absolutely. Researchers have explored the versatility of this compound-5-carbaldehyde as a precursor for diverse heterocycles. Through a series of transformations, including nucleophilic substitution and cyclization reactions, it is possible to obtain thieno[2,3-d]thiazoles, 4H-pyrrolo-[2,3-d]thiazoles, 2H-pyrazolo[3,4-d]thiazoles, and isoxazolo[3,4-d]thiazoles []. These examples showcase the potential of this compound as a starting point for accessing a wide array of valuable heterocyclic frameworks [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)